2-Methoxy-N-(3-sulfamoylbenzyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-methoxy-N-[(3-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-16-7-10(13)12-6-8-3-2-4-9(5-8)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
UERGPLIDOAFABR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=CC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for the Core Scaffold
The core scaffold of the target molecule is comprised of a benzylamine (B48309) backbone substituted with a sulfamoyl group at the meta position. The synthesis of this core and the subsequent attachment of the methoxyacetamide side chain can be achieved through a series of well-established organic reactions.
The final and crucial step in the synthesis of 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide is the formation of the amide bond between 3-(aminomethyl)benzenesulfonamide (B31994) and methoxyacetic acid or its activated derivatives. Several classical and modern coupling methods can be employed for this transformation.
One of the most common and straightforward methods is the reaction of the amine with an acyl chloride, such as methoxyacetyl chloride . This reaction, often carried out under Schotten-Baumann conditions, involves treating the amine with the acyl chloride in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk
Alternatively, methoxyacetic acid can be activated using a variety of coupling agents to facilitate the amide bond formation. youtube.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Uronium-based coupling reagents such as HATU, HBTU, and TBTU are also highly effective for this purpose.
Another approach involves the use of mixed anhydrides. Methoxyacetic acid can be reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a mixed anhydride, which then readily reacts with the amine to yield the desired amide. highfine.com
| Amide Formation Method | Reagents | Typical Conditions | Reference(s) |
| Acyl Chloride Method | 3-(aminomethyl)benzenesulfonamide, Methoxyacetyl chloride, Base (e.g., pyridine) | Aprotic solvent (e.g., DCM, THF), 0 °C to room temperature | fishersci.co.uk |
| Carbodiimide Coupling | 3-(aminomethyl)benzenesulfonamide, Methoxyacetic acid, DCC or EDC, Additive (e.g., HOBt) | Aprotic solvent (e.g., DMF, DCM), Room temperature | |
| Uronium Salt Coupling | 3-(aminomethyl)benzenesulfonamide, Methoxyacetic acid, HATU or HBTU, Base (e.g., DIPEA) | Aprotic solvent (e.g., DMF), Room temperature | |
| Mixed Anhydride Method | 3-(aminomethyl)benzenesulfonamide, Methoxyacetic acid, Ethyl chloroformate, Base (e.g., N-methylmorpholine) | Aprotic solvent (e.g., THF), -15 °C to room temperature | highfine.com |
A plausible route involves the chlorosulfonation of a suitable benzoic acid derivative. For instance, 3-carboxybenzenesulfonyl chloride can be prepared and subsequently aminated with ammonia (B1221849) to yield 3-sulfamoylbenzoic acid. google.comnih.gov The carboxylic acid can then be reduced to the corresponding benzyl (B1604629) alcohol, which can be converted to a benzyl halide and subsequently displaced with an amine source, or more directly, the carboxylic acid can be converted to a benzylamine through a Curtius, Hofmann, or Schmidt rearrangement, or via its amide followed by reduction.
A more direct approach starts from a compound that already contains a functional group that can be converted to the aminomethyl group. For example, 3-cyanobenzenesulfonamide (B1586257) can be reduced to 3-(aminomethyl)benzenesulfonamide. The reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alternatively, starting from 3-nitrobenzylamine, the amino group can be protected before sulfonation of the aromatic ring. Subsequent amination of the resulting sulfonyl chloride and deprotection of the amino group would yield the desired intermediate.
The methoxyacetyl moiety is typically introduced in the final step of the synthesis. The precursor, methoxyacetic acid , is commercially available. For amide bond formation via the acyl chloride route, methoxyacetic acid is converted to methoxyacetyl chloride . This is commonly achieved by reacting methoxyacetic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). chemicalbook.comevitachem.comguidechem.com The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. chemicalbook.com
Derivatization Strategies and Functional Group Interconversions
Further structural modifications of this compound can provide access to a library of related compounds for structure-activity relationship (SAR) studies.
The methoxy (B1213986) group of the acetamide (B32628) side chain is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr3), to yield the corresponding N-(3-sulfamoylbenzyl)-2-hydroxyacetamide. This reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is protonated, followed by attack of the nucleophile (e.g., bromide ion) on the methyl group.
Chemical Reactions of the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) is a sulfonamide functional group. While generally considered robust and unreactive, it can participate in several chemical reactions under specific conditions. wikipedia.org
Acidity and Deprotonation: The hydrogen atoms on the nitrogen of the primary sulfonamide are weakly acidic and can be removed by a base. wikipedia.org This deprotonation forms a sulfonamidate anion, which can then act as a nucleophile in subsequent reactions, such as alkylation or arylation on the nitrogen atom.
Nucleophilic Displacement: Although the sulfamoyl group is typically a poor leaving group, it can be displaced by potent nucleophiles, particularly in activated aromatic systems. Research has shown that the nonenzymatic displacement of the sulfamoyl group from various aromatic sulfonamides can occur with nucleophiles like reduced glutathione (B108866) and L-cysteine under physiological conditions. nih.gov The rate of this reaction is highly dependent on the electronic properties of the aromatic ring system, with reactivity increasing as the pKa of the sulfonamide decreases. nih.gov For benzenesulfonamides, this reaction is generally slow unless the ring is highly activated by electron-withdrawing groups. nih.gov
Table 1: Relative Reactivity of Aromatic Sulfonamides with Nucleophiles
| Sulfonamide Type | Activating Factors | Reactivity Toward Nucleophilic Displacement | Reference |
|---|---|---|---|
| Substituted Benzenesulfonamides | Generally low unless strongly activated by electron-withdrawing groups (pKa > 9) | Generally unreactive | nih.gov |
| Thiadiazole-2-sulfonamides | Electron-deficient heterocyclic ring | Reactive, rate correlates with lower pKa | nih.gov |
Hofmann-type Rearrangement: While less common than for carboxamides, sulfonamides can undergo Hofmann-type rearrangements to yield amines. This transformation typically requires treatment with a strong oxidizing agent, such as sodium hypochlorite, to form an N-chlorosulfonamide intermediate, which then rearranges.
Chemical Reactions of the Acetamide Moiety
The reactivity of the N-benzylacetamide moiety is characteristic of secondary amides and is largely centered on the electrophilic carbonyl carbon and the N-H bond. patsnap.com
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the constituent carboxylic acid and amine. patsnap.comlibretexts.org
Acidic Hydrolysis: Heating with a dilute acid, such as hydrochloric acid, will produce 2-methoxyacetic acid and 3-(aminomethyl)benzenesulfonamide (as its ammonium (B1175870) salt). libretexts.org
Basic Hydrolysis: Heating with an aqueous base, like sodium hydroxide, will result in the formation of the sodium salt of 2-methoxyacetic acid and 3-(aminomethyl)benzenesulfonamide. libretexts.org
Reduction: The amide group can be reduced to an amine using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert the acetamide group into an N-ethyl amine, yielding N-(3-sulfamoylbenzyl)-2-methoxyethan-1-amine.
Dehydration: While primary amides can be dehydrated to nitriles, this reaction is not applicable to secondary amides like the one present in the target molecule. chemicalbook.com
Hofmann Rearrangement: The classic Hofmann rearrangement, which converts an amide to a primary amine with one less carbon atom, is not directly applicable to N-substituted amides. patsnap.comchemicalbook.com
Table 2: Key Reactions of the Acetamide Moiety
| Reaction | Reagents and Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | 2-methoxyacetic acid + 3-(aminomethyl)benzenesulfonamide salt | libretexts.org |
| Basic Hydrolysis | ⁻OH, H₂O, heat | 2-methoxyacetate salt + 3-(aminomethyl)benzenesulfonamide | libretexts.org |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | N-(3-sulfamoylbenzyl)-2-methoxyethan-1-amine | N/A |
Iii. Structure Activity Relationship Sar and Analogue Design
Elucidation of Key Pharmacophoric Elements
The key pharmacophoric elements of 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide can be dissected into three main components: the methoxy (B1213986) group on the acetamide (B32628), the position of the sulfamoyl group on the benzyl (B1604629) ring, and the benzylacetamide linker. Each of these plays a crucial role in the molecule's interaction with its biological target.
The methoxy group attached to the acetamide moiety is a critical determinant of the compound's activity. Structure-activity relationship studies on analogous compounds, such as Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), have demonstrated the importance of small, non-polar substituents at this position. nih.govnih.govscilit.com The presence of the methoxy group can influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes and access its target site.
Research suggests that small, non-bulky, and hydrophobic groups at this position are favorable for retaining significant biological activity. nih.govnih.govresearchgate.net The introduction of larger or more polar substituents at the 3-oxy site in similar structures has been shown to lead to a decrease in activity. nih.gov This indicates that the methoxy group likely fits into a specific hydrophobic pocket of the target protein, and its size and electronic properties are optimized for this interaction.
| Analogue | Substitution at Methoxy Position | Relative Activity |
|---|---|---|
| 1 | -OCH3 (Methoxy) | 100% |
| 2 | -H (Hydrogen) | 60% |
| 3 | -OCH2CH3 (Ethoxy) | 85% |
| 4 | -OH (Hydroxy) | 30% |
| 5 | -O(CH2)2CH3 (Propoxy) | 50% |
This table presents hypothetical data to illustrate the structure-activity relationship of the methoxy group on the acetamide moiety, based on findings from related compounds.
The position of the sulfamoyl group (-SO2NH2) on the benzyl ring is another key factor influencing the biological activity of this compound. The electronic properties and spatial orientation of this group can significantly impact the molecule's binding affinity and selectivity for its target. The sulfamoyl group is a strong electron-withdrawing group and can participate in hydrogen bonding, which are important interactions in drug-receptor binding.
The placement of the sulfamoyl group at the meta-position (position 3) of the benzyl ring is specific and likely crucial for optimal interaction with the target. Shifting this group to the ortho- or para-positions would alter the geometry of the molecule and the electronic distribution of the aromatic ring, potentially leading to a decrease in activity. Aromatic rings are known to form favorable interactions with polar groups like sulfonamides. vu.nl The precise positioning of the sulfamoyl group is therefore critical for directing these interactions.
| Analogue | Position of Sulfamoyl Group | Relative Activity |
|---|---|---|
| 1 | 3- (meta) | 100% |
| 2 | 2- (ortho) | 45% |
| 3 | 4- (para) | 70% |
| 4 | Unsubstituted | 15% |
This table presents hypothetical data to illustrate the influence of the sulfamoyl group's position on the benzyl ring, based on general principles of medicinal chemistry.
The design of the linker is crucial for modulating the stability of the compound in systemic circulation and the efficiency of its release at the target site. frontiersin.org The length and composition of the linker can impact the pharmacokinetic properties of the drug. wuxiapptec.com The N-benzylacetamide structure itself has been identified as a component in the metabolism of other drugs, highlighting its biological relevance. researchgate.net
Rational Design Principles for Novel Analogues
Based on the understanding of the SAR of this compound, rational design principles can be applied to develop novel analogues with potentially improved properties. This involves making targeted modifications to the sulfamoylbenzyl moiety and the methoxyacetamide chain.
Modifications to the sulfamoylbenzyl moiety can be explored to enhance activity, selectivity, and pharmacokinetic properties. This can involve introducing various substituents onto the aromatic ring or altering the sulfamoyl group itself. The introduction of small, lipophilic groups on the benzene (B151609) ring could potentially enhance binding affinity by interacting with hydrophobic pockets in the target protein.
Late-stage modification strategies can be employed to introduce elements like halogens or small alkyl groups to the aromatic ring. nih.gov The choice of substituent and its position will be critical; for example, electron-donating or electron-withdrawing groups can alter the electronic character of the ring and its interaction with the target. researchgate.net
| Analogue | Substitution on Benzyl Ring | Predicted Change in Activity |
|---|---|---|
| 1 | 4-Fluoro | Potential Increase |
| 2 | 2-Methyl | Potential Decrease (steric hindrance) |
| 3 | 4-Chloro | Potential Increase |
| 4 | N-methylsulfamoyl | Potential Alteration of H-bonding |
This table presents hypothetical predictions for the rational design of novel analogues with substitutions on the sulfamoylbenzyl moiety.
The methoxyacetamide chain is another key area for modification in the design of novel analogues. As discussed, small, non-polar groups at the methoxy position are generally favored. nih.govnih.gov Therefore, exploring other small alkoxy groups or bioisosteric replacements for the methoxy group could lead to improved activity.
| Analogue | Modification to Methoxyacetamide Chain | Predicted Change in Activity |
|---|---|---|
| 1 | Replacement of -OCH3 with -SCH3 | Potential for similar or slightly altered activity |
| 2 | Replacement of -OCH3 with -CF3 | Potential decrease due to electronic effects |
| 3 | N-methylation of acetamide | Potential decrease due to loss of H-bond donor |
| 4 | Replacement of -OCH3 with cyclopropylmethoxy | Potential decrease due to increased bulk |
This table presents hypothetical predictions for the rational design of novel analogues with modifications to the methoxyacetamide chain.
Bioisosteric Replacements for Enhanced Activity
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. tandfonline.comdrughunter.com This approach is instrumental in optimizing lead compounds by improving their biological activity, modifying their metabolic stability, or reducing toxicity. For this compound, several bioisosteric replacements can be envisioned to potentially enhance its activity.
The sulfonamide group is a prime candidate for bioisosteric replacement. While it is a crucial pharmacophore in many drugs, it can sometimes be associated with metabolic liabilities. cambridgemedchemconsulting.com A common bioisosteric replacement for a sulfonamide is a gem-dimethylsulfone, which has been shown to retain potency while reducing metabolic instability in certain contexts. cambridgemedchemconsulting.com Other potential replacements include acidic heterocycles like tetrazoles or 5-oxo-1,2,4-oxadiazoles, which can mimic the acidic nature of the sulfonamide proton and participate in similar hydrogen bonding interactions. drughunter.com In the context of angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group increased efficacy, and further replacement with a tetrazole led to even greater potency. tandfonline.comzu.ac.ae
The acetamide linker also offers avenues for modification. The amide bond can be susceptible to hydrolysis by amidases. Replacing the amide with bioisosteres such as a 1,2,3-triazole or an oxadiazole can enhance metabolic stability while maintaining a similar spatial arrangement of substituents.
Finally, the methoxy group on the phenyl ring can be altered. Replacing it with other small, lipophilic groups such as a methyl or a halogen could modulate the compound's lipophilicity and electronic properties, potentially influencing its binding affinity and pharmacokinetic profile.
Table 1: Potential Bioisosteric Replacements for this compound
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | gem-Dimethylsulfone | Increased metabolic stability cambridgemedchemconsulting.com |
| Tetrazole | Mimics acidic properties, potential for enhanced potency tandfonline.comzu.ac.ae | |
| 5-Oxo-1,2,4-oxadiazole | Alternative acidic heterocycle with different electronic properties drughunter.com | |
| Acetamide (-NHC(O)CH₃) | 1,2,3-Triazole | Enhanced metabolic stability, similar spatial orientation |
| Oxadiazole | Increased metabolic stability | |
| Methoxy (-OCH₃) | Methyl (-CH₃) | Modulation of lipophilicity and electronic properties |
| Halogen (e.g., -F, -Cl) | Alteration of electronic properties and potential for halogen bonding |
Computational Approaches in SAR Studies
In recent years, computational methods have become indispensable tools in drug discovery, accelerating the process of lead optimization and providing deep insights into the molecular determinants of biological activity. These in silico techniques allow for the rational design of new analogues with improved properties, reducing the need for extensive and costly synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cdnsciencepub.comresearchgate.net By identifying the key physicochemical, electronic, and steric properties that govern the activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
A QSAR study on a series of α-substituted acetamido-N-benzylacetamide derivatives with anticonvulsant activity revealed the importance of several descriptors in determining their efficacy. cdnsciencepub.comresearchgate.net The study established a model based on properties such as the Wiener index, mean information index on atomic composition, partial charges on specific atoms, and the number of hydrogen bond donors and acceptors in the α-substituent. cdnsciencepub.com While this study was not on this compound itself, the findings for these structurally related N-benzylacetamide derivatives provide valuable insights into the types of descriptors that could be crucial for its biological activity.
For instance, a hypothetical QSAR model for a series of this compound analogues might reveal that increased hydrophobicity in a particular region of the molecule is beneficial for activity, while the presence of a hydrogen bond donor at another position is detrimental. This information can then guide the design of new analogues with optimized properties. A study on benzenesulfonamide (B165840) derivatives as hepatitis B virus capsid assembly inhibitors demonstrated that their models had high predictive ability, which could be useful for designing novel potent inhibitors. researchgate.nettandfonline.com
Table 2: Representative Descriptors Used in a QSAR Study of N-Benzylacetamide Derivatives
| Descriptor | Description | Influence on Anticonvulsant Activity |
|---|---|---|
| Wiener index (Wmean) | A topological descriptor related to molecular branching. | A negative coefficient suggests that less branched, more linear molecules may be more active. researchgate.net |
| Mean information index (rIac) | An index of molecular complexity and symmetry. | A positive coefficient indicates that more complex molecules may have higher activity. researchgate.net |
| Partial charge at C-terminal carbonyl carbon (qCC) | An electronic descriptor indicating the charge distribution. | A negative coefficient suggests that a more electrophilic carbonyl carbon may be favorable. researchgate.net |
| Number of hydrogen bond donors in α substituent (Hdα) | A descriptor quantifying the potential for hydrogen bonding. | A positive coefficient indicates that hydrogen bond donors in this position enhance activity. researchgate.net |
| Calculated n-octanol/water partition coefficient (ClogP²) | A measure of lipophilicity. | A positive coefficient for the squared term suggests an optimal lipophilicity for activity. researchgate.net |
Data derived from a QSAR study on α-substituted acetamido-N-benzylacetamide derivatives with anticonvulsant activity. researchgate.net
Pharmacophore Generation and Virtual Screening
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response.
A pharmacophore model can be generated based on the structure of a known active ligand or a series of active compounds. For sulfonamide-containing inhibitors, key pharmacophoric features often include a hydrogen bond acceptor (the sulfonyl oxygens), a hydrogen bond donor (the sulfonamide N-H), and an aromatic ring. researchgate.net For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the sulfonyl oxygens.
A hydrogen bond donor feature from the sulfonamide N-H.
An aromatic ring feature from the benzyl group.
A hydrophobic feature associated with the methoxy-substituted phenyl ring.
A hydrogen bond acceptor from the acetamide carbonyl oxygen.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to be active at the target of interest. The hits from virtual screening can then be prioritized for synthesis and biological evaluation, significantly streamlining the drug discovery process.
The exploration of this compound through the lens of structure-activity relationships and computational chemistry reveals a scaffold ripe with potential for optimization. By strategically applying principles of bioisosteric replacement, novel analogues with enhanced activity and improved pharmacokinetic profiles can be rationally designed. Furthermore, the integration of QSAR modeling and pharmacophore-based virtual screening offers a powerful and efficient paradigm for navigating the complex chemical space and identifying next-generation therapeutic agents. While direct experimental data on this specific compound is limited in the public domain, the foundational principles of medicinal chemistry and computational drug design provide a clear roadmap for its future development.
Iv. in Silico Investigations and Molecular Modeling
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
In silico molecular docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a compound at the molecular level. For derivatives containing the sulfamoyl and acetamide (B32628) moieties, such as 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide, docking studies can provide critical insights into their interactions with enzyme active sites and receptor binding pockets. These studies help in understanding the structural basis of their potential biological activity.
Molecular docking simulations of sulfonamide-containing compounds have been widely used to investigate their interactions within the active sites of various enzymes. The sulfonamide group is a key pharmacophore that can engage in crucial hydrogen bonding and electrostatic interactions. Docking studies on related sulfonamide derivatives have revealed that the oxygen and nitrogen atoms of the sulfonamide group are often involved in forming key interactions within the enzyme's active site.
For a compound like this compound, it is hypothesized that the sulfamoyl group (-SO₂NH₂) would play a significant role in binding. The oxygen atoms can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. These interactions are critical for the stable binding of the ligand to the enzyme. For instance, in studies of sulfonamides targeting carbonic anhydrase, the sulfonamide moiety directly coordinates with the zinc ion in the active site and forms hydrogen bonds with key amino acid residues.
| Functional Group | Potential Interacting Residues | Type of Interaction |
| Sulfamoyl (-SO₂NH₂) | Asp, Glu, Asn, Gln, His, Thr, Ser | Hydrogen Bonding, Electrostatic |
| Methoxy (B1213986) (-OCH₃) | Phe, Tyr, Trp, Leu, Val, Ile | Hydrophobic Interactions |
| Acetamide (-NHCOCH₃) | Asp, Glu, Asn, Gln, Ser, Thr | Hydrogen Bonding |
| Benzyl (B1604629) Ring | Phe, Tyr, Trp | π-π Stacking, Hydrophobic Interactions |
Similar to enzyme active sites, the binding pockets of receptors are crucial for mediating pharmacological responses. Molecular docking is a valuable tool for analyzing how ligands like this compound fit within these pockets. The analysis of receptor binding pockets for sulfonamide derivatives has shown that the specific shape, size, and chemical environment of the pocket dictate the binding mode.
In the context of G-protein coupled receptors (GPCRs), for example, the binding pocket is often a transmembrane cavity. Docking studies can reveal how a ligand orients itself to interact with key residues that are critical for receptor activation or inhibition. The sulfamoylbenzyl moiety could potentially anchor the molecule within the binding pocket through interactions with polar residues, while the methoxyacetamide portion could extend into a more hydrophobic sub-pocket.
The flexibility of both the ligand and the receptor is an important consideration in docking studies. While rigid docking is computationally less expensive, flexible docking, which allows for conformational changes in both the ligand and the receptor's side chains, often provides a more accurate prediction of the binding mode. For a flexible molecule like this compound, considering its various possible conformations is crucial for an accurate assessment of its binding potential.
| Interaction Type | Description | Key Moieties Involved |
| Hydrogen Bonding | Formation of hydrogen bonds with polar amino acid side chains or the protein backbone. | Sulfamoyl, Acetamide |
| Hydrophobic Interactions | Non-polar interactions with hydrophobic amino acid residues. | Benzyl Ring, Methoxy Group |
| Electrostatic Interactions | Ionic or polar interactions between charged or polar groups. | Sulfamoyl Group |
| π-π Stacking | Stacking interactions between aromatic rings. | Benzyl Ring |
Molecular Dynamics (MD) Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time in a simulated biological environment. This technique is complementary to molecular docking, which typically provides a static picture of the binding event.
Once a plausible binding mode is identified through molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex. By simulating the movements of atoms over a period of time, researchers can observe whether the ligand remains stably bound within the active site or binding pocket. Key metrics analyzed during MD simulations include root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.
For a compound like this compound, MD simulations would be crucial to validate the docking poses and to understand the dynamic nature of its interactions. For instance, the hydrogen bonds predicted by docking can be monitored throughout the simulation to determine their stability. The flexibility of the molecule and its ability to adapt its conformation within the binding site can also be assessed.
MD simulations are particularly powerful for investigating how the binding of a ligand can induce conformational changes in the target protein, or how the ligand itself changes its conformation upon binding. These conformational changes are often essential for the biological function of the protein. The binding of a ligand can stabilize a particular protein conformation (e.g., an active or inactive state) or trigger a series of conformational events that lead to a biological response.
The conformational flexibility of this compound, arising from its rotatable bonds, means that it can adopt various shapes. MD simulations can explore the conformational landscape of the free ligand in solution and compare it to its bound conformation. This analysis can reveal the energetic cost of the conformational changes required for binding. Understanding these dynamics is crucial for rational drug design, as it can help in designing molecules that pre-adopt a conformation suitable for binding, thereby enhancing affinity and specificity.
Advanced Computational Chemistry Techniques
Beyond molecular docking and standard MD simulations, a range of advanced computational chemistry techniques can be applied to gain a deeper understanding of the properties and potential bioactivity of this compound. These methods can provide more accurate predictions of binding affinities and explore complex molecular behaviors.
One such technique is the use of enhanced sampling methods in MD simulations, such as metadynamics or replica-exchange molecular dynamics. These methods can overcome the limitations of standard MD by accelerating the exploration of the conformational space, allowing for the observation of rare events like ligand binding and unbinding or large-scale protein conformational changes.
Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach where the most critical part of the system (e.g., the ligand and the active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach can provide a more accurate description of electronic effects, such as charge transfer and polarization, which are important for understanding reaction mechanisms and precise binding interactions.
Furthermore, free energy calculation methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to compute the relative binding affinities of a series of related ligands with high accuracy. These calculations are computationally intensive but can provide invaluable guidance for lead optimization in drug discovery projects.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about a molecule's reactivity, stability, and intermolecular interactions. For this compound, DFT analysis can reveal key electronic properties that are crucial for its biological activity.
Theoretical studies on analogous compounds, such as N-(2-methoxy-benzyl)-acetamide, have utilized DFT calculations to determine fundamental electronic parameters. bohrium.comresearchgate.net These studies often employ basis sets like B3LYP/6-311G++(d,p) to obtain optimized molecular geometries and electronic properties. bohrium.comresearchgate.net
A critical aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. For N-(2-methoxy-benzyl)-acetamide, the HOMO-LUMO energy gap has been calculated, providing insights into its chemical reactivity and kinetic stability. bohrium.comresearchgate.net
Another important output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with a biological receptor, identifying potential sites for hydrogen bonding and other non-covalent interactions. For instance, in related acetamide derivatives, MEP analysis has been used to identify the electron-withdrawing and donating sites, which are crucial for molecular recognition. bohrium.comresearchgate.net
Table 1: Hypothetical Electronic Properties of this compound from DFT Analysis
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively low | Indicates electron-donating capacity, likely localized on the methoxy-substituted ring. |
| LUMO Energy | Low | Indicates electron-accepting capacity, influenced by the sulfamoyl group. |
| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and nitrogen atoms of the acetamide and sulfamoyl groups; Positive potential around the amine protons. | Identifies likely sites for hydrogen bond donation and acceptance. |
Free Energy Perturbation (FEP) and Binding Energy Calculations
Understanding the binding affinity of a ligand to its protein target is a cornerstone of drug design. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of similar ligands to a common receptor. drugtargetreview.com This technique is based on statistical mechanics and molecular dynamics (MD) simulations, providing predictions that can be highly correlated with experimental data. wustl.edu
The FEP method involves creating a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to the free energies of "alchemically" transforming one ligand into the other, both in solution and when bound to the protein. wustl.edu The relative binding free energy (ΔΔGbind) is then calculated as the difference between the free energy changes of these two transformations.
While no specific FEP studies have been published for this compound, the principles of FEP can be applied to understand how structural modifications to this scaffold might impact its binding affinity. For example, a hypothetical FEP study could evaluate a series of analogs where the methoxy group is replaced with other substituents (e.g., hydrogen, chloro, methyl) or the position of the sulfamoyl group is varied on the benzyl ring.
Table 2: Hypothetical FEP Calculation Map for Analogs of this compound
In this hypothetical FEP map, the relative binding free energy between Ligand 1 (this compound) and Ligand 2 (its des-methoxy analog) is calculated by simulating the alchemical transformations (horizontal arrows) in both the protein-bound state and in solvent.
The results of such FEP calculations would provide a quantitative prediction of whether a particular modification is likely to improve or diminish the binding potency, thereby guiding synthetic efforts towards more promising compounds. drugdesigndata.org
In addition to FEP, other computational methods are used to estimate binding energies. The Linear Interaction Energy (LIE) method is another approach that has been successfully applied to calculate the binding free energies of inhibitors, including those with sulfonamide moieties. researchgate.net LIE calculations involve analyzing the electrostatic and van der Waals interaction energies between the ligand and its environment (protein and solvent) from MD simulations. researchgate.net For acetamide derivatives, DFT has also been used to calculate binding energies between the molecule and specific amino acid residues to understand the nature of intermolecular interactions. acs.orgresearchgate.net These methods, while often less computationally demanding than FEP, can still provide valuable qualitative and semi-quantitative insights into ligand binding.
For this compound, these binding energy calculations would be instrumental in identifying key interactions with its putative biological target. For instance, the sulfamoyl and acetamide groups are likely to participate in hydrogen bonding networks within a binding pocket, and computational methods can quantify the energetic contribution of these interactions.
V. Preclinical in Vitro Biological Activity Profiling
Antimicrobial Activity Evaluation
The increasing prevalence of drug-resistant microbial infections presents a significant global health challenge, driving the search for new antimicrobial agents. The evaluation of a compound's antimicrobial profile typically involves assessing its activity against a broad range of bacterial and fungal pathogens.
Screening for antibacterial properties is a crucial step in the development of new anti-infective drugs. While various acetamide (B32628) derivatives have been investigated for their antibacterial potential, specific data on the antibacterial spectrum and efficacy of 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide are not available in the current body of scientific literature. nih.gov Studies on other acetamide-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, but these findings cannot be directly extrapolated to the subject compound. nih.gov
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|
Similar to its antibacterial profile, the antifungal activity of this compound has not been reported in published research. The evaluation against common fungal pathogens is necessary to ascertain any potential in this therapeutic area.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|
Anti-inflammatory Response Modulation in Cellular Models
Chronic inflammation is a key component of numerous diseases, making the modulation of inflammatory pathways a significant area of therapeutic interest. In vitro cellular models are instrumental in elucidating the anti-inflammatory potential of novel compounds.
The release of pro-inflammatory mediators, such as cytokines, is a hallmark of the inflammatory response. Compounds that can inhibit the production of these mediators are considered to have anti-inflammatory potential. There is currently no available data from in vitro studies to indicate whether this compound can inhibit the release of pro-inflammatory cytokines in cellular models.
Table 3: Effect of this compound on Pro-inflammatory Mediator Release
| Cell Line | Mediator | Inhibition (%) |
|---|
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.gov Modulation of this pathway is a key mechanism for many anti-inflammatory drugs. nih.gov Investigations into the effect of this compound on the NF-κB pathway have not yet been reported. Determining the impact of this compound on key components of this and other inflammatory signaling pathways will be essential to understanding its potential mechanism of action as an anti-inflammatory agent.
Antioxidant Potential Assessment in Cellular Systems
The assessment of a compound's antioxidant potential within a cellular context is crucial to understanding its ability to mitigate oxidative stress, a pathological process implicated in numerous diseases. While direct studies on the antioxidant activity of this compound in cellular systems are not extensively available in the public domain, the antioxidant properties of structurally related acetamide derivatives have been investigated. For instance, various acetamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines stimulated with pro-oxidant agents. nih.govresearchgate.net
In a typical experimental setup to evaluate cellular antioxidant potential, a cell line, such as the J774.A1 macrophage line, is stimulated with an oxidizing agent like tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS) to induce oxidative stress. nih.govresearchgate.net The ability of the test compound to counteract this effect is then quantified. Common assays include the measurement of ROS production using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation. researchgate.net
A hypothetical data table for such an experiment is presented below to illustrate the expected outcomes.
Table 1: Hypothetical Antioxidant Activity of this compound in a Cellular Assay
| Concentration (µM) | % Inhibition of ROS Production |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 |
| 50 | 78.3 ± 4.2 |
| 100 | 92.1 ± 2.9 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Furthermore, the anti-inflammatory and antioxidant potential of novel N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamide derivatives have been explored, with some compounds showing significant free radical scavenging properties. nih.gov These studies suggest that the acetamide and sulfamoyl moieties can be part of a pharmacophore that contributes to antioxidant activity.
Apoptosis Induction in In Vitro Cancer Cell Lines
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The potential of this compound to induce apoptosis would be a significant indicator of its anti-neoplastic potential. While direct evidence for this specific compound is limited, extensive research has been conducted on sulfamoylated analogues of 2-methoxyestradiol (B1684026), which have demonstrated potent pro-apoptotic effects in various cancer cell lines. nih.govresearchgate.netnih.gov
For example, novel in silico-designed sulphamoylated 2-methoxyestradiol analogues were shown to induce apoptosis in HeLa cervical adenocarcinoma and MDA-MB-231 estrogen receptor-negative breast adenocarcinoma cells. nih.gov The induction of apoptosis by these related compounds was confirmed by observing key hallmarks of the apoptotic process, including:
Reduction in Mitochondrial Membrane Potential: A critical event in the intrinsic pathway of apoptosis.
Cytochrome c Release: The release of this mitochondrial protein into the cytosol activates the caspase cascade.
Caspase-3 Activation: Caspase-3 is a key executioner caspase that orchestrates the dismantling of the cell. nih.gov
One study on a 2-methoxyestradiol bis-sulphamoylated derivative demonstrated its ability to induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines, as well as in non-tumorigenic MCF-12A cells, suggesting some level of selectivity. researchgate.net The pro-apoptotic effects were associated with a G2/M cell cycle block and modulation of key apoptosis-related proteins, such as an increase in p53 and a decrease in Bcl-2 expression. researchgate.net Another related compound, 2-methoxyestradiol-bis-sulfamate, was also shown to induce apoptosis in the MCF-7 breast cancer cell line, with morphological changes including membrane blebbing and nuclear fragmentation being observed. nih.gov
Table 2: Hypothetical IC50 Values for Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Adenocarcinoma | 7.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 |
| A549 | Lung Carcinoma | 9.8 |
| HT-29 | Colon Adenocarcinoma | 15.1 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Enzyme Kinetic Analysis of Inhibitory Mechanisms
To understand how a compound exerts its biological effects, it is often necessary to study its interaction with specific enzymes. Enzyme kinetic analysis can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide quantitative measures of inhibitory potency, such as the inhibition constant (Ki). nih.govnih.gov
For instance, in a study of a different sulfonamide derivative, N-(4-Methoxyphenethyl)-N-(2-propyl)benzensulfonamide, kinetic analysis revealed a competitive inhibition mechanism against acetylcholinesterase, a key enzyme in the nervous system. semanticscholar.org This was determined by analyzing Lineweaver-Burk plots, where an increase in the inhibitor concentration resulted in an increase in the apparent Km (Michaelis constant) but no change in the Vmax (maximum reaction velocity). The inhibition constant (Ki) was then calculated from a Dixon plot. semanticscholar.org
Table 3: Hypothetical Enzyme Inhibition Data for this compound against a Target Enzyme
| Substrate Concentration (mM) | Initial Velocity (µmol/min) - No Inhibitor | Initial Velocity (µmol/min) - With Inhibitor (10 µM) |
| 1 | 0.50 | 0.33 |
| 2 | 0.80 | 0.57 |
| 5 | 1.25 | 1.00 |
| 10 | 1.67 | 1.43 |
| 20 | 2.00 | 1.82 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Such kinetic data is instrumental in understanding the molecular mechanism of action of a compound and is a prerequisite for further optimization in drug development programs.
Vi. Academic Intellectual Property and Patent Landscape
Review of Patented Synthetic Routes Related to the Compound
While a specific patent for the synthesis of "2-Methoxy-N-(3-sulfamoylbenzyl)acetamide" was not identified in the reviewed literature, several patents describe the synthesis of compounds containing the key structural motifs of a methoxy (B1213986) group, an acetamide (B32628) group, and a sulfamoylbenzyl moiety. These patents provide valuable insights into the potential synthetic strategies that could be adapted for the production of the target compound.
A common approach involves the functionalization of a substituted benzene (B151609) ring. For instance, processes for preparing optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide have been patented, which start from simple, commercially available materials like D-alanine and methoxybenzene. google.com These synthetic routes are significant as they establish methods for introducing the methoxy and sulfamoyl groups onto a benzene ring, a core component of "this compound".
Another patented process details the preparation of (R)-2-acetamido-N-benzyl-3-methoxypropionamide. google.com This synthesis is noteworthy for its focus on creating the acetamido-N-benzyl linkage, which is structurally analogous to the N-(3-sulfamoylbenzyl)acetamide portion of the target molecule. The patented methods often aim for high chiral purity and chemical purity, addressing the need for industrially feasible and efficient processes. google.com
Furthermore, patents covering the synthesis of various functionalized amino acids and related compounds highlight the use of starting materials like D-serine and reagents such as silver oxide or butyllithium, although newer patents seek to replace these with more cost-effective and less corrosive alternatives. google.com The acetylation of amino groups is a frequently described step in these patented syntheses. For example, the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is achieved through the acetylation of 4-methoxy-2-nitroaniline (B140478) using acetic anhydride. nih.gov This method of forming the acetamide group is a fundamental reaction that would likely be applicable in the synthesis of "this compound".
| Patent/Publication Number | Key Synthetic Step/Method | Starting Materials | Relevance to Target Compound |
| EP1704140B1 | Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. google.com | D-alanine, methoxybenzene. google.com | Demonstrates introduction of methoxy and sulfamoyl groups on a benzene ring. google.com |
| WO2013072933A2 | Preparation of (R)-2-acetamido-N-benzyl-3-methoxypropionamide. google.com | D-serine derivatives. google.com | Provides a method for forming the acetamido-N-benzyl linkage. google.com |
| US Patent 5654301 | Synthesis of functionalized amino acids. google.com | D-serine. google.com | Highlights general strategies for amino acid modification. google.com |
| PMC Journal Article | Acetylation of 4-methoxy-2-nitroaniline. nih.gov | 4-methoxy-2-nitroaniline, acetic anhydride. nih.gov | Illustrates a common method for forming the acetamide group. nih.gov |
Analysis of Patented Biological Applications of Analogues and Related Scaffolds
The patent literature reveals a range of biological activities and therapeutic applications for compounds that are structurally related to "this compound". These patents underscore the potential of the sulfamoylbenzylacetamide scaffold in drug discovery.
A significant area of application is in the treatment of disorders of the nervous system. For example, a patent has been granted for sulfamoyl benzene derivatives for their use in treating or ameliorating opioid withdrawal syndrome. google.com This suggests that compounds with this particular chemical scaffold may interact with neurological pathways involved in substance dependence.
Another patented application for structurally similar compounds is as Lysine (B10760008) Acetyl Transferase (KAT) inhibitors of the MYST family. googleapis.com KATs are enzymes that play a crucial role in the regulation of gene expression through the acetylation of lysine residues on histone and non-histone proteins. Inhibitors of these enzymes have potential applications in various diseases, including cancer.
Furthermore, analogues containing the methoxy-N-phenylacetamide structure have been investigated for the treatment of abnormal cell growth. For instance, a patent describes the use of E-2-Methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenylamino]-quinazolin-6-yl}-allyl)-acetamide in combination with other anti-tumor agents. google.com.na This highlights the potential of this chemical class in oncology.
The functionalized amino acid, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a commercialized drug used as an adjunctive therapy for partial-onset seizures in epilepsy patients. google.com This demonstrates a clear therapeutic application for a compound with a similar acetamide and methoxy-containing structure.
| Patent/Publication Number | Scaffold/Analogue | Patented Biological Application | Therapeutic Area |
| WO2023283743A1 | Sulfamoyl benzene derivatives. google.com | Treatment of opioid withdrawal syndrome. google.com | Neurology/Addiction Medicine. google.com |
| EP 3810602 B1 | Compounds acting as Lysine Acetyl Transferase (KAT) inhibitors. googleapis.com | Inhibition of MYST family of KATs. googleapis.com | Oncology/Epigenetics. googleapis.com |
| US Patent Application | E-2-Methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenylamino]-quinazolin-6-yl}-allyl)-acetamide. google.com.na | Treatment of abnormal cell growth. google.com.na | Oncology. google.com.na |
| WO2013072933A2 | (R)-2-acetamido-N-benzyl-3-methoxypropionamide. google.com | Adjunctive therapy for partial-onset seizures. google.com | Neurology/Epilepsy. google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
